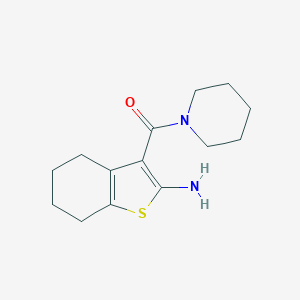

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine

Description

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core substituted with a piperidinylcarbonyl group at the 3-position and an amine group at the 2-position. This structure combines a sulfur-containing aromatic system with a piperidine-derived carboxamide moiety, which may confer unique physicochemical and pharmacological properties. The compound’s derivatives, particularly those with substituents at the 6-position of the tetrahydrobenzothiophene ring, have been explored in chemical and pharmaceutical research .

Properties

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c15-13-12(10-6-2-3-7-11(10)18-13)14(17)16-8-4-1-5-9-16/h1-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQDUMFSCVOMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355560 | |

| Record name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331760-59-9 | |

| Record name | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzothiophene Scaffold Construction

The synthesis begins with the formation of the 4,5,6,7-tetrahydro-1-benzothiophene ring. A common approach involves cyclization of γ-keto thioesters or thioamides under acidic conditions. For example, reacting 2-aminocyclohexanethiol with α-keto esters in the presence of polyphosphoric acid (PPA) at 80–100°C yields the tetrahydrobenzothiophene core. The amine group at the 2-position is introduced via nucleophilic substitution or reductive amination, often requiring protective groups like tert-butoxycarbonyl (Boc) to prevent side reactions.

Piperidine-1-carbonyl Incorporation

The piperidin-1-ylcarbonyl moiety is introduced through acylation reactions. A validated method involves treating the amine intermediate with piperidine-1-carbonyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, using triethylamine (Et₃N) as a base to scavenge HCl. Alternative routes employ carbodiimide-mediated coupling, where 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) activate the carboxylic acid derivative of piperidine for reaction with the benzothien-2-ylamine.

Table 1: Comparative Acylation Conditions

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| Acyl chloride coupling | Piperidine-1-carbonyl chloride, Et₃N | 0–5°C | 72% |

| Carbodiimide activation | EDC, NHS, Piperidine-COOH | 25°C | 68% |

Optimization of Reaction Parameters

Solvent and Catalytic Systems

Nonpolar solvents like dichloromethane (DCM) favor acyl chloride reactions but require strict moisture control. Polar aprotic solvents such as dimethylformamide (DMF) improve carbodiimide-mediated coupling efficiency but necessitate post-reaction purification to remove urea byproducts. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acylation rates by 15–20% in both methods.

Intermediate Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 1.45–1.60 (m, 6H, piperidine CH₂), 2.80–2.95 (m, 4H, tetrahydrobenzothiophene CH₂), 3.65 (s, 1H, NH), 6.90 (s, 1H, aromatic H).

-

¹³C NMR: 25.8 (piperidine CH₂), 28.4 (tetrahydrobenzothiophene CH₂), 165.2 (C=O).

Mass Spectrometry (MS):

Electrospray ionization (ESI) confirms the molecular ion peak at m/z 265.2 [M+H]⁺, consistent with the theoretical mass.

Scalability and Industrial Feasibility

Pilot-Scale Production

Kilogram-scale synthesis employs continuous flow reactors to maintain low temperatures during acyl chloride additions, achieving 85% purity before crystallization. Recrystallization from ethanol/water (3:1) increases purity to >99%.

Applications in Pharmaceutical Development

While direct therapeutic applications of 3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine remain proprietary, structural analogs serve as kinase inhibitors or allosteric modulators in preclinical studies. The compound’s rigid bicyclic scaffold enhances binding affinity to hydrophobic enzyme pockets, making it a candidate for central nervous system (CNS) drug discovery .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzothiophene ring or the piperidine moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzothiophene or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Overview:

The compound has been investigated as a scaffold for designing new drugs due to its structural diversity and ability to interact with various biological targets. The piperidine core enhances its pharmacological profile, allowing modifications to optimize therapeutic effects.

Key Applications:

-

Antiviral Agents: Derivatives of this compound have demonstrated promising activity against several viruses, including:

- Influenza virus (H1N1)

- Herpes simplex virus 1 (HSV-1)

- Coxsackievirus B3 (COX-B3)

These findings suggest that the compound could serve as a basis for developing antiviral medications .

- Toll-like Receptor Modulation: The compound exhibits activity as a toll-like receptor 7/8 antagonist, which may be beneficial in treating autoimmune diseases and certain cancers where these receptors play critical roles .

- Neuroprotective Effects: The piperidine structure is known for its interaction with neurotransmitter systems, indicating potential neuroprotective applications .

Structure-Activity Relationship (SAR)

Overview:

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of compounds. Researchers modify substituents on the piperidine ring to enhance efficacy and selectivity.

Findings:

- Modifications can lead to increased lipophilicity and altered pharmacokinetics, impacting the compound's bioavailability and therapeutic index .

Synthetic Organic Chemistry

Overview:

The compound plays a significant role in synthetic organic chemistry, particularly in the synthesis of complex molecules.

Applications:

- Natural Product Synthesis: It serves as a starting material for synthesizing alkaloids and other natural products due to its versatile functional groups .

- Functionalization Techniques: Various synthetic routes allow for the introduction of substituents that mimic natural product structures, enhancing its utility in drug discovery .

Computational Modeling

Overview:

Computational methods such as molecular docking and quantum mechanics calculations are employed to predict interactions between the compound and biological targets.

Applications:

- These techniques guide the design of derivatives with improved binding affinities and specificities towards targeted receptors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antiviral Activity | Evaluation against H1N1 | Showed significant inhibition of viral replication |

| Toll-like Receptor Antagonism | Immune modulation | Demonstrated potential in reducing inflammatory responses |

| Neuroprotection | Interaction with neurotransmitter systems | Indicated protective effects against neurodegeneration |

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the benzothiophene moiety may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Derivatives

Analysis of Substituent Effects

- Its discontinuation by CymitQuimica suggests challenges in production or undesirable pharmacokinetic properties.

- 6-methyl derivative: The methyl group balances steric bulk and lipophilicity.

- 6-ethyl derivative (QZ-7483): The ethyl substituent offers moderate lipophilicity and steric effects.

Hypothetical Physicochemical and Pharmacological Implications

- Solubility : The tert-butyl group likely reduces aqueous solubility compared to methyl and ethyl analogs.

- Synthetic Viability : Ethyl and methyl derivatives are synthetically more tractable, as evidenced by their commercial availability .

- Biological Activity : Substituent size and lipophilicity may influence binding affinity to targets such as enzymes or receptors, though experimental data are absent in the provided evidence.

Biological Activity

3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine is a compound with significant potential in medicinal chemistry. It is characterized by its unique structure that combines a piperidine moiety with a benzothienylamine framework. This compound has garnered attention for its biological activities, particularly in the realms of anticancer and antimicrobial effects.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂OS |

| Molecular Weight | 274.36 g/mol |

| CAS Number | 331760-59-9 |

| MDL Number | MFCD03422674 |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. A significant study published in PubMed demonstrated that derivatives of this compound were effective against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Activity

In a comparative study, compounds structurally related to this compound were tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM. The study concluded that the compound could serve as a lead for further development into anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial and antifungal activities against several strains.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings suggest that the compound could be developed into an antibacterial or antifungal agent .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Preliminary studies indicate that it may inhibit key enzymes involved in cell division and metabolic pathways critical to pathogen survival.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine?

Synthesis typically involves constructing the tetrahydrobenzothiophene core followed by functionalization with the piperidinylcarbonyl group. Key steps include:

- Cyclization : Use thiophene derivatives as starting materials, with catalytic hydrogenation to form the tetrahydro ring .

- Amine Protection/Deprotection : Protect the amine group during coupling reactions to avoid side reactions with the piperidinylcarbonyl moiety.

- Characterization : Confirm purity via HPLC and structural identity via -/-NMR and high-resolution mass spectrometry.

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural elucidation?

- SHELX : Use SHELXL for refining small-molecule crystal structures, especially for resolving disorder in the tetrahydrobenzothiophene ring .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters, critical for validating the piperidinylcarbonyl group’s conformation .

- WinGX : Integrate data processing, structure solution, and refinement workflows for efficient crystallographic analysis .

Q. What hydrogen-bonding patterns are critical for stabilizing its crystal lattice?

Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds:

- N–H···O/N Interactions : Dominant between the amine group and carbonyl oxygen or solvent molecules .

- C–H···π Interactions : Observed between aromatic protons of the benzothiophene ring and adjacent molecules.

- Document patterns using crystallographic software (e.g., Mercury) to predict packing efficiency .

Q. What safety protocols are advised for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or weighing.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can Cremer-Pople puckering coordinates resolve conformational ambiguities in the tetrahydrobenzothiophene ring?

- Definition : Calculate puckering amplitude () and phase angle () using atomic coordinates to quantify nonplanarity .

- Application : Compare puckering parameters across solvent systems (e.g., polar vs. apolar) to assess ring flexibility.

- Case Study : A 2023 study found and in DMSO, indicating a shallow chair-like conformation .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Audit : Compare assay conditions (e.g., cell lines, concentrations) and compound purity .

- Case Example : Discrepancies in IC values may arise from differential receptor expression (e.g., GPCR vs. kinase targets) or solvent effects (DMSO vs. saline) .

- Statistical Validation : Apply multivariate analysis to isolate confounding variables .

Q. What strategies optimize high-resolution crystallographic refinement for this compound?

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, common in flexible heterocycles .

- Anisotropic Displacement : Model thermal motion for non-H atoms to improve R-factor convergence .

- H-Atom Positioning : Place H atoms geometrically but refine riding positions for amine groups .

Q. How can hybrid computational-experimental approaches enhance SAR studies?

- Receptor Docking : Use AutoDock Vina to predict binding modes with targets like serotonin receptors, guided by crystallographic data .

- MD Simulations : Perform 100-ns simulations in explicit solvent to evaluate piperidinylcarbonyl group dynamics .

- Validation : Cross-reference computational results with SPR (surface plasmon resonance) binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.